Fmoc-|A-Ala-Ala-OH
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Overview
Description
Fmoc-|A-Ala-Ala-OH, also known as Fmoc-L-alanyl-L-alanine, is a compound used primarily in the field of peptide synthesis. It consists of two L-alanine molecules linked together by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This Fmoc group provides stability and protection during peptide synthesis, allowing for the stepwise elongation of peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-|A-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled step by step on an insoluble resin support. The Fmoc group is used as a temporary protecting group for the N-terminus, which can be cleaved by secondary amines such as piperidine . The peptide is then removed from the resin by treatment with trifluoroacetic acid (TFA), yielding the crude linear peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-|A-Ala-Ala-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with piperidine, exposing the free amino group for further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for cleaving the peptide from the resin.
N,N-Diisopropylethylamine (DIPEA): Commonly used as a base in coupling reactions.
Major Products Formed
The major products formed from these reactions are extended peptide chains, which can be further modified or used in various applications .
Scientific Research Applications
Fmoc-|A-Ala-Ala-OH is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-|A-Ala-Ala-OH involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during peptide assembly. The Fmoc group can be easily removed, exposing the free amino group for further reactions, allowing for the stepwise elongation of the peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: A single alanine molecule with an Fmoc group.
Fmoc-Val-OH: A valine molecule with an Fmoc group.
Fmoc-Gly-OH: A glycine molecule with an Fmoc group.
Uniqueness
Fmoc-|A-Ala-Ala-OH is unique due to its structure, consisting of two alanine molecules linked by a peptide bond. This provides flexibility and stability during peptide synthesis, making it a valuable reagent in the field of proteomics .
Biological Activity
Fmoc-|A-Ala-Ala-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-alanine-L-alanine, is a dipeptide derivative commonly used in peptide synthesis. This compound exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. This article delves into its biological properties, applications, and relevant research findings.
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.41 g/mol
- CAS Number : 87512-31-0
- Purity : ≥98%
Applications in Peptide Synthesis
This compound plays a crucial role in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptides.
Key Applications:
- Peptide Synthesis : Utilized as a building block for various peptides.
- Drug Development : Investigated for its potential in creating therapeutic agents against various diseases.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its involvement in various biochemical pathways and potential therapeutic applications.
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against specific bacterial strains. Research indicates that modifications of alanine residues can enhance the efficacy of peptide antibiotics.
2. Cancer Research
Studies have shown that peptides containing alanine residues can influence cancer cell proliferation and apoptosis. The specific incorporation of this compound into peptide sequences has been linked to enhanced cytotoxicity against cancer cells.
3. Immunological Applications
Research suggests that this compound can be utilized in the design of immunogenic peptides for vaccine development. The dipeptide's structure allows it to elicit a robust immune response.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in biological research:
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-13(20(25)26)23-19(24)10-11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
OMHMKKLOQFHZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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